2-Naphthoxyacetic acid

Description

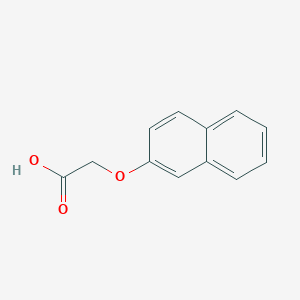

used as plant hormone to promote the growth of roots on clippings, to prevent fruit from falling prematurely; structure

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCJYMOBWVJQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042195 | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-23-0 | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Naphthyloxy)acetic acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2-naphthalenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-NAPHTHYLOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717GVR334R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2-Naphthoxyacetic Acid via Williamson Ether Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-naphthoxyacetic acid, a valuable scaffold in medicinal chemistry and a notable plant growth regulator, through the robust and versatile Williamson ether synthesis. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and characterization, to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound, also known as β-naphthoxyacetic acid or BNOA, is an organic compound with the chemical formula C₁₂H₁₀O₃. While it is widely recognized for its auxin-like activity in promoting plant growth and fruit development, its structural motif serves as a key building block in the synthesis of various biologically active molecules.[1] The broader class of phenoxyacetic acid derivatives has been explored for a range of pharmacological activities, including anti-inflammatory, anticonvulsant, and antibacterial properties.[2][3] This makes the efficient and well-characterized synthesis of this compound a significant topic for professionals in drug discovery and development.

The Williamson ether synthesis is the most common and straightforward method for preparing this compound.[1] This Sₙ2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. In this specific synthesis, 2-naphthol is deprotonated by a base to form the 2-naphthoxide ion, which then attacks the electrophilic carbon of an α-haloacetic acid, typically chloroacetic acid, to form the desired ether linkage.[4]

The Williamson Ether Synthesis of this compound

The overall reaction for the synthesis of this compound from 2-naphthol and chloroacetic acid is depicted below:

Reaction Scheme:

The reaction proceeds in two main steps:

-

Deprotonation of 2-naphthol: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the phenolic hydroxyl group of 2-naphthol, forming the highly nucleophilic 2-naphthoxide anion.

-

Nucleophilic attack: The 2-naphthoxide anion then acts as a nucleophile and attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride ion and forming the ether bond.

The following diagram illustrates the logical workflow of the synthesis process:

References

An In-depth Technical Guide to the Chemical Properties and Solubility of 2-Naphthoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of 2-Naphthoxyacetic acid, a synthetic auxin analog with significant applications in plant biology and potential relevance in other fields of chemical and pharmaceutical research. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and illustrates its mechanism of action in the context of plant hormone signaling.

Core Chemical and Physical Properties

This compound, also known as BNOA, is a crystalline solid at room temperature.[1][2] Its core structure consists of a naphthalene ring linked to an acetic acid moiety through an ether bond.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [3][4][5] |

| Molecular Weight | 202.21 g/mol | [3][4][5] |

| Appearance | White to off-white or grey crystalline solid/powder | [2] |

| Melting Point | 151-158 °C | [6][7][8][9] |

| Boiling Point | ~300.32 °C (rough estimate) | [6] |

| pKa | ~3.18 - 3.55 | [6] |

| LogP | 2.53 |

Solubility Profile

This compound is sparingly soluble in water but exhibits good solubility in a range of organic solvents, a characteristic attributed to its predominantly hydrophobic naphthalene structure combined with a polar carboxylic acid group.[1][2] A comprehensive study determined its solubility in twelve mono-solvents at temperatures ranging from 278.15 K to 323.15 K using a gravimetric method.[10] While the full quantitative data from this study is not publicly available, the solvents in which its solubility was determined are listed in Table 2. Qualitative solubility information from other sources is also included.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Quantitative Data Availability | Qualitative Solubility | Source |

| Water | Sparingly Soluble | Slightly soluble | [6] |

| Methanol | Determined (278.15-323.15 K) | Soluble | [6][10] |

| Ethanol | Determined (278.15-323.15 K) | Soluble | [6][10] |

| n-Propanol | Determined (278.15-323.15 K) | Soluble | [10] |

| Isopropanol | Determined (278.15-323.15 K) | Soluble | [10] |

| i-Butanol | Determined (278.15-323.15 K) | Soluble | [10] |

| n-Pentanol | Determined (278.15-323.15 K) | Soluble | [10] |

| Methyl acetate | Determined (278.15-323.15 K) | Soluble | [10] |

| Ethyl acetate | Determined (278.15-323.15 K) | Soluble | [10] |

| n-Propyl acetate | Determined (278.15-323.15 K) | Soluble | [10] |

| i-Propyl acetate | Determined (278.15-323.15 K) | Soluble | [10] |

| Acetonitrile | Determined (278.15-323.15 K) | Soluble | [10] |

| Acetone | Determined (278.15-323.15 K) | Readily soluble | [1][10] |

| Diethyl ether | Not Quantified | Soluble | [6] |

| Acetic acid | Not Quantified | Soluble | [6] |

| Dimethyl sulfoxide (DMSO) | Not Quantified | Soluble | [6] |

| Dimethylformamide (DMF) | Not Quantified | Readily soluble | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis via Williamson Ether Synthesis

This compound is commonly synthesized via the Williamson ether synthesis.[11] This method involves the reaction of 2-naphthol with an haloacetic acid, typically chloroacetic acid, in the presence of a base.

Protocol:

-

Deprotonation of 2-Naphthol: Dissolve 2-naphthol in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the nucleophilic 2-naphthoxide anion.

-

Nucleophilic Attack: Add chloroacetic acid to the solution. The 2-naphthoxide anion acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction.

-

Acidification and Precipitation: After the reaction is complete, the solution is cooled and then acidified with a mineral acid, such as hydrochloric acid. This protonates the carboxylate salt of this compound, causing the product to precipitate out of the solution due to its low water solubility.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as hot water or benzene.[7]

Williamson Ether Synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range should be narrow.

Determination of Solubility by Gravimetric Method

The following is a general protocol for determining the solubility of this compound in a given solvent using the gravimetric method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Withdrawal and Filtration: A known volume of the saturated solution is carefully withdrawn using a volumetric pipette, ensuring that no solid particles are transferred. The solution is then filtered to remove any suspended solid.

-

Solvent Evaporation: The filtered, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid) until a constant weight of the dry solute is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound by the volume of the solvent used to dissolve it. This is typically expressed in units such as g/100 mL or mol/L.

Mechanism of Action in Plant Biology

This compound is classified as a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Auxins are critical for various aspects of plant growth and development. The transport of auxin between plant cells is tightly regulated by plasma membrane-localized influx and efflux carrier proteins.

This compound has been shown to act as an inhibitor of auxin influx. It primarily interferes with the function of auxin influx carriers, such as those from the AUX1/LAX family of proteins. By blocking these carriers, this compound reduces the uptake of natural auxin into the cell, thereby disrupting auxin-dependent signaling pathways. This is in contrast to its isomer, 1-naphthoxyacetic acid (1-NOA), which has been shown to inhibit both auxin influx and efflux carriers.

Mechanism of this compound as an Auxin Influx Inhibitor.

This guide provides foundational technical information for researchers and professionals working with this compound. The presented data and protocols are based on publicly available scientific literature and are intended to support further research and development activities.

References

- 1. Solubility and thermodynamic properties of this compound in twelve mono-solvents [ouci.dntb.gov.ua]

- 2. This compound | 120-23-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 120-23-0 [m.chemicalbook.com]

- 8. 120-23-0 CAS | this compound | Laboratory Chemicals | Article No. 04784 [lobachemie.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2-Naphthoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthoxyacetic acid (2-NOAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. Its ability to mimic the action of natural auxins, such as indole-3-acetic acid (IAA), and to act as an inhibitor of auxin influx carriers makes it a valuable tool in agricultural and horticultural practices, as well as a subject of interest in drug development and physiological studies.[1][2] This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, offering detailed experimental protocols and a summary of key spectral data to aid researchers in its characterization and application.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Table 1: Infrared (FTIR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |

| O-H (Carboxylic Acid) | Broad, ~3000 | |

| C-H (Aromatic) | ~3050 | |

| C=O (Carboxylic Acid) | ~1700 | |

| C=C (Aromatic) | ~1600, 1470 | |

| C-O (Ether) | ~1250, 1050 |

Table 2: ¹H NMR Spectroscopy Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~4.8 | s | 2H | -O-CH₂ -COOH | |

| ~7.1-7.9 | m | 7H | Aromatic Protons | |

| ~10.5 | br s | 1H | -COOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopy Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~65 | -O-C H₂-COOH | [3] |

| ~107-135 | Aromatic Carbons | [3] |

| ~155 | Aromatic Carbon (-O-Ar) | [3] |

| ~172 | -C OOH | [3] |

Note: Specific assignments for each aromatic carbon can be found in the referenced spectra.

Table 4: Mass Spectrometry Data

| Ionization Method | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference(s) |

| ESI | 203.07 | 201.05 | 157, 144, 115 | [4] |

Table 5: UV-Vis Spectroscopy Data

| Solvent | λmax (nm) | Reference(s) |

| Acidic Mobile Phase | 236, 280, 334 (for 2-Naphthoic acid) | [5] |

Note: Data for the closely related 2-Naphthoic acid is provided as a reference. The absorption maxima for this compound are expected to be in a similar range.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Method: KBr Pellet Transmission

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopic grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder to achieve a sample concentration of 0.1% to 1.0%.[6][7]

-

Grind the this compound in the agate mortar to a fine powder.

-

Add a small portion of the KBr to the mortar and grind the mixture thoroughly.

-

Incrementally add the remaining KBr, grinding the mixture after each addition to ensure homogeneity.[7]

-

Transfer the finely ground mixture to the die of the pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[8]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum using a blank KBr pellet to correct for atmospheric and instrumental interferences.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Deuterated Solvent

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons and carbon atoms.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Weigh approximately 10 mg of this compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent in a clean vial.[10] this compound is soluble in DMSO.[11]

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring proper shimming to obtain high-resolution spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the spectra using appropriate software to determine chemical shifts and coupling constants.

Mass Spectrometry (MS)

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound solution

-

LC-MS system equipped with an ESI source (e.g., Q Exactive Plus Orbitrap Thermo Scientific).[4]

-

Appropriate mobile phase (e.g., acetonitrile, water, with or without modifiers like formic acid).

Procedure:

-

Prepare a dilute solution of this compound in a solvent compatible with the mobile phase.

-

Set up the LC method, including the column, mobile phase composition, gradient, and flow rate, to achieve good chromatographic separation.

-

Set the parameters for the ESI-MS, including the ionization mode (positive or negative), capillary voltage, cone voltage, and desolvation gas flow and temperature. For a similar compound, positive mode ESI parameters included a spray voltage of 4.0 kV, sheath gas pressure of 40 psi, auxiliary gas pressure of 10 psi, and a capillary temperature of 275°C.[12]

-

Inject the sample into the LC-MS system.

-

Acquire the mass spectrum, typically in full scan mode to determine the molecular ion and in fragmentation mode (MS/MS) to identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Method: Solution-phase UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or an appropriate buffer solution)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute stock solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

-

Prepare a series of dilutions from the stock solution if quantitative analysis is required.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the this compound solution.

-

Scan the absorbance of the solution over the UV-Vis range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax). For aromatic carboxylic acids, the primary absorption is often below 250 nm.[13]

Mechanism of Action and Signaling Pathway

This compound functions as a synthetic auxin by interacting with the plant's auxin signaling pathway. A key aspect of its mechanism is the inhibition of auxin influx into plant cells. This action can phenocopy mutations in auxin influx carriers, such as AUX1.[14]

Caption: Experimental workflow for the spectroscopic analysis of this compound.

The following diagram illustrates the proposed mechanism of action for this compound as an auxin influx inhibitor.

Caption: Proposed mechanism of this compound as an auxin influx inhibitor.

References

- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound(120-23-0) 13C NMR [m.chemicalbook.com]

- 4. This compound | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. How Do You Prepare A Ftir Sample With Kbr? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. shimadzu.com [shimadzu.com]

- 10. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 11. glpbio.com [glpbio.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Simultaneous determination of this compound and indole-3-acetic acid by first derivation synchronous fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Naphthoxyacetic Acid: A Synthetic Auxin Not Endogenously Found in Plant Tissues

Extensive research and literature review confirm that 2-Naphthoxyacetic acid (2-NOA), also known as BNOA, is a synthetically produced chemical and is not known to occur naturally within plant tissues. It is classified as a synthetic auxin, a class of compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) and are used in agriculture as plant growth regulators.

The primary application of this compound is to promote the formation of roots and to prevent the premature dropping of fruit. Its commercial production involves a chemical synthesis process, as described in the available scientific literature.

This critical distinction means that a technical guide or whitepaper on the "endogenous levels of this compound in plant tissues" cannot be developed as requested. The core premise of the topic—the existence of naturally occurring, internal concentrations of this compound in plants—is not supported by current scientific understanding. Consequently, there is no quantitative data on its natural levels, no established experimental protocols for the measurement of such, and no known endogenous signaling pathways to visualize.

Therefore, any investigation into this compound within a biological context should be framed around its exogenous application and subsequent effects on plant physiology, rather than its measurement as a natural, internal component.

Unraveling the Auxin-Like Activity of 2-Naphthoxyacetic Acid: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship of 2-Naphthoxyacetic Acid

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound (2-NOA), a synthetic auxin that plays a significant role in plant growth regulation. By examining the structural features that govern its biological activity, this document aims to provide a valuable resource for researchers in the fields of agriculture, plant biology, and drug development.

Core Concepts: The Structural Basis of Auxin Activity

This compound is recognized as a synthetic auxin due to its ability to elicit physiological responses in plants similar to the natural auxin, indole-3-acetic acid (IAA).[1] Its auxin-like activity is rooted in its molecular structure, which features an aromatic ring system and a carboxylic acid side chain—key components for recognition by the plant's auxin signaling machinery.[1] Beyond its role as a growth promoter, 2-NOA and its isomer, 1-naphthoxyacetic acid (1-NOA), are also known to act as inhibitors of auxin influx, a crucial mechanism in regulating plant development.[2][3]

Quantitative Analysis of this compound and its Analogs

Understanding the quantitative aspects of the SAR of this compound and its derivatives is crucial for the rational design of new plant growth regulators. The following table summarizes the effects of 2-NOA and related compounds on auxin transport, providing a comparative view of their inhibitory activities.

| Compound | Concentration (µM) | Effect on [³H]2,4-D Accumulation (% of Control) | Primary Mode of Action |

| 1-Naphthoxyacetic acid (1-NOA) | 10 | Reduced | Auxin Influx and Efflux Inhibitor[2][3] |

| This compound (2-NOA) | 10 | Reduced | Preferential Auxin Influx Inhibitor[2][3] |

| 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) | 10 | Reduced (most effective) | Preferential Auxin Influx Inhibitor[2][3] |

Data compiled from studies on auxin accumulation in tobacco BY-2 cells.[2]

Experimental Methodologies

A cornerstone of auxin research is the bioassay, which allows for the quantification of auxin-like activity. The Avena coleoptile elongation test is a classic and widely used method.

Avena Coleoptile Elongation Test Protocol

1. Plant Material and Growth Conditions:

-

Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated seedlings.

-

Two days after germination, expose the seedlings to a short period (2-4 hours) of red light.

-

Once the roots reach approximately 2mm in length, transfer the seedlings to special glass holders for water culture.

2. Coleoptile Preparation:

-

Select straight coleoptiles for the assay.

-

Decapitate the coleoptiles by removing the top 1mm and place the tips on an agar block.

-

After approximately 3 hours, perform a second decapitation (about 4mm) to remove any regenerated tip. Gently pull the primary leaf to break its connection at the base.

3. Application of Test Substance:

-

Prepare agar blocks of a standard size (e.g., 1mm³) containing the test compound (e.g., this compound derivatives) at various concentrations.

-

Place an agar block asymmetrically on one side of the cut surface of the coleoptile. The primary leaf can be used to support the block.

4. Measurement and Analysis:

-

After a defined period (e.g., 90 minutes) in the dark, create shadowgraphs of the seedlings.

-

Measure the angle of curvature of the coleoptile.

-

The degree of curvature is directly proportional to the auxin activity of the tested substance within a certain concentration range.

Signaling Pathways and Molecular Interactions

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as co-receptors with Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating the transcription of auxin-responsive genes.

While this compound is known to have auxin-like effects, its primary characterized mechanism of action at the cellular level is the inhibition of auxin transport. This suggests a potential interaction with auxin transporters.

Recent structural studies have provided a more detailed view of the interaction between this compound and auxin transporters. A cryo-electron microscopy structure of the Arabidopsis thaliana auxin transporter-like protein 3 (LAX3) in a fully occluded state complexed with 2-NOA has been determined. This structure reveals that 2-NOA binds within a site sandwiched between the bundle and scaffold domains of the transporter. This binding competitively inhibits the transport of natural auxins like IAA.

Concluding Remarks

The structure-activity relationship of this compound is multifaceted, encompassing both classical auxin-like growth-promoting effects and the inhibition of auxin transport. The naphthalene ring and the carboxylic acid side chain are fundamental for its activity. While quantitative data on a broad range of its derivatives remains an area for further investigation, the available information clearly indicates that modifications to these core structures can significantly impact biological function. Future research, including computational docking studies with auxin receptors like TIR1/AFB and further exploration of its effects on auxin transport proteins, will undoubtedly provide a more complete picture of the molecular basis of this compound's action and pave the way for the development of novel and more specific plant growth regulators.

References

- 1. This compound | 120-23-0 | Benchchem [benchchem.com]

- 2. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal and Photochemical Stability of 2-Naphthoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal and photochemical stability of 2-Naphthoxyacetic acid. This document synthesizes available data on its degradation pathways and outlines standard experimental protocols for stability assessment.

Core Physical and Chemical Properties

This compound is a solid substance with a melting point of approximately 156 °C.[1] It is soluble in alcohol, ether, acetic acid, and dimethyl sulfoxide, and slightly soluble in water.[2]

Photochemical Stability

The photochemical stability of this compound in aqueous solutions has been investigated, revealing its susceptibility to degradation upon exposure to light. The primary photodegradation process involves the cleavage of the aryloxy-carbon bond.[3]

Photodegradation Products

Irradiation of this compound in an aqueous solution under aerobic conditions leads to the formation of several degradation products. The major products identified are β-naphthol, with minor amounts of 2-hydroxy-1-naphthaldehyde and naphtho[2,1-b]furan-2(1H)-one.[3] Under anaerobic (argon atmosphere) conditions, the formation is limited to β-naphthol and naphtho[2,1-b]furan-2(1H)-one.[3]

Table 1: Photodegradation Products of this compound in Water [3]

| Condition | Major Product | Minor Products |

| Aerobic (Oxygen) | β-Naphthol | 2-hydroxy-1-naphthaldehyde, Naphtho[2,1-b]furan-2(1H)-one |

| Anaerobic (Argon) | β-Naphthol, Naphtho[2,1-b]furan-2(1H)-one |

Proposed Photodegradation Pathway

The following diagram illustrates the proposed pathway for the photodegradation of this compound in the presence of oxygen.

Caption: Proposed photodegradation pathway of this compound.

Thermal Stability

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not explicitly published. Therefore, this section provides established, generalized methodologies for conducting thermal and photochemical stability studies, which can be adapted for this compound.

Thermogravimetric Analysis (TGA) - General Protocol

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability and composition of a material.

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to identify the onset temperature of decomposition and the temperature ranges of different decomposition steps.

Differential Scanning Calorimetry (DSC) - General Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting transition.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting. The peak onset temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Photochemical Stability Testing - General Protocol (ICH Q1B Guideline)

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances and products.[4][5]

Objective: To evaluate the intrinsic photochemical stability of this compound upon exposure to a standardized light source.

Methodology:

-

Light Source: The light source should be capable of emitting both UV and visible light. A combination of a cool white fluorescent lamp and a near-UV lamp is often used.[5] The overall illumination should be at least 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[5]

-

Sample Preparation:

-

Solid State: A thin layer of the solid material is placed in a chemically inert, transparent container.

-

Solution State: A solution of known concentration is prepared in a suitable solvent (e.g., water or methanol) and placed in a chemically inert and transparent container (e.g., quartz cuvette).

-

Control Sample: A dark control, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions to separate light-induced changes from thermal changes.

-

-

Exposure: The samples are exposed to the light source for a specified duration.

-

Analysis: After exposure, the samples are analyzed for any degradation. This is typically done using a stability-indicating HPLC method to quantify the remaining amount of the parent compound and to detect and quantify any degradation products. UV-Vis spectrophotometry can also be used to monitor changes in the absorbance spectrum.[6]

Experimental Workflow for Photostability Testing

The following diagram outlines a typical workflow for conducting a photostability study.

Caption: General workflow for photostability testing of a chemical compound.

Summary and Conclusion

The photochemical stability of this compound is a critical parameter, with studies indicating degradation primarily through the cleavage of the aryloxy-carbon bond to form β-naphthol and other minor products. While specific quantitative data on its thermal stability is lacking in the current literature, its melting point provides a baseline for its stability at elevated temperatures. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct robust thermal and photochemical stability assessments of this compound and related compounds. Further research is warranted to generate specific TGA and DSC data to fully characterize its thermal degradation profile.

References

- 1. This compound | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. Photodegradation of dichlorprop and this compound in water. Combined GC-MS and GC-FTIR study | Semantic Scholar [semanticscholar.org]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability | HunterLab [hunterlab.com]

Methodological & Application

Application Notes and Protocols for 2-Naphthoxyacetic Acid (BNOA) in Tomato Fruit Set

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthoxyacetic acid (BNOA), a synthetic auxin, is a plant growth regulator demonstrated to effectively promote fruit set in tomatoes (Solanum lycopersicum L.), particularly under suboptimal environmental conditions for pollination and fertilization, such as low light or extreme temperatures. Application of BNOA can induce parthenocarpy, the development of fruit without fertilization, leading to seedless tomatoes. These application notes provide a comprehensive overview of the use of BNOA to enhance tomato fruit set, including detailed protocols, quantitative data from cited studies, and a summary of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on various tomato fruit parameters based on available research.

Table 1: Effect of this compound Concentration on Tomato Fruit Set and Development [1]

| BNOA Concentration (mg/L) | Average Fruit Weight (g) | Fruit Set (%) | Equatorial Diameter (mm) | Polar Diameter (mm) |

| 0 (Control) | 65.87 | 64.02 | 40.96 | 62.80 |

| 20 | - | 78.40 | - | - |

| 30 | 76.29 | 78.40 | - | 62.84 |

| 40 | 76.29 | 78.40 | 45.38 | 62.84 |

| 50 | - | - | - | - |

| 60 | - | - | - | - |

Note: Dashes (-) indicate data not provided in the source study. The study concluded that 40 mg/L was the optimal dose for the evaluated parameters.

Experimental Protocols

This section outlines detailed methodologies for the preparation and application of BNOA to promote fruit set in tomatoes for research purposes.

Protocol 1: Preparation of this compound (BNOA) Stock and Working Solutions

Materials:

-

This compound (BNOA) powder

-

Ethanol (95%) or Sodium Hydroxide (NaOH) for initial dissolution

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

pH meter (optional)

Procedure:

-

Stock Solution Preparation (e.g., 1000 mg/L):

-

Weigh 100 mg of BNOA powder.

-

BNOA is sparingly soluble in water. To dissolve, first add a small amount of 95% ethanol or a few drops of 1N NaOH to the BNOA powder in a beaker.

-

Once dissolved, transfer the solution to a 100 mL volumetric flask.

-

Bring the volume up to 100 mL with distilled water.

-

Stir the solution thoroughly until homogenous. This is your 1000 mg/L stock solution.

-

Store the stock solution in a dark, cool place.

-

-

Working Solution Preparation (e.g., 40 mg/L):

-

To prepare a 40 mg/L working solution, pipette 4 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.

-

Add distilled water to the 100 mL mark.

-

Mix the solution thoroughly.

-

Prepare fresh working solutions on the day of application.

-

Protocol 2: Application of BNOA to Tomato Flower Clusters

Materials:

-

Tomato plants at the flowering stage

-

Prepared BNOA working solution (e.g., 40 mg/L)

-

Fine-mist hand sprayer

-

Control solution (distilled water, with the same amount of solvent used for BNOA dissolution if applicable)

-

Personal protective equipment (gloves, safety glasses)

Procedure:

-

Plant Selection and Staging:

-

Select healthy, well-established tomato plants.

-

Identify flower clusters (trusses) with newly opened or soon-to-open flowers. The optimal application time is at anthesis (when the flower is fully open).

-

-

Application:

-

Fill a fine-mist hand sprayer with the desired BNOA working solution.

-

Thoroughly spray the entire flower cluster, ensuring complete coverage of the flowers. Avoid excessive runoff.

-

For control plants, spray designated flower clusters with the control solution.

-

It is advisable to perform the application in the morning or evening to avoid rapid evaporation.

-

-

Post-Application Care:

-

Continue with standard cultivation practices for the tomato plants.

-

Label the treated and control clusters clearly.

-

-

Data Collection:

-

Monitor the treated and control flower clusters for fruit set.

-

Calculate the percentage of fruit set by dividing the number of developing fruits by the initial number of flowers and multiplying by 100.

-

Once fruits are mature, harvest and measure parameters such as fruit weight, diameter, and seed number.

-

Signaling Pathways and Logical Relationships

Auxin Signaling Pathway in Tomato Fruit Set

The application of exogenous auxins like BNOA can bypass the need for pollination and fertilization to initiate fruit development. This process is mediated by the plant's endogenous auxin signaling pathway. In the absence of pollination, the auxin response is repressed. Upon successful pollination and fertilization, or the application of exogenous auxin, this repression is lifted, leading to the expression of genes that drive cell division and expansion in the ovary, resulting in fruit set.

Experimental Workflow for BNOA Application

The following diagram illustrates a typical workflow for an experiment investigating the effect of BNOA on tomato fruit set.

Logical Relationship of Factors in BNOA-Induced Fruit Set

The success of BNOA application is dependent on several interconnected factors. This diagram illustrates the logical flow from application to the desired outcome.

References

Protocol for 2-Naphthoxyacetic Acid Application in Avocado Cultivation: A Guide for Researchers

Introduction

Avocado (Persea americana) cultivation is often challenged by significant flower and fruitlet drop, leading to suboptimal yields. Plant growth regulators, particularly synthetic auxins, have been investigated to mitigate this issue in various fruit crops. 2-Naphthoxyacetic acid (BNOA), a synthetic auxin, is known to promote fruit set and prevent premature fruit drop in several horticultural species. While direct research on BNOA application in avocados is limited, this document provides a comprehensive protocol for researchers based on its use in other fruit trees and studies of other synthetic auxins on avocados. This protocol is intended for experimental purposes to determine the optimal application parameters for enhancing fruit retention and yield in avocado cultivation.

Background: Auxin's Role in Fruit Development

Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell division and expansion, and the formation of adventitious roots. In fruit development, auxins are critical for preventing the formation of the abscission layer, a specialized layer of cells at the base of the fruit stalk that leads to fruit drop. By maintaining auxin levels, particularly during early fruit development, it is possible to enhance fruit retention and increase final yield. Synthetic auxins like BNOA mimic the effect of endogenous auxins, offering a tool to manipulate these processes.

Quantitative Data Summary

Table 1: Effects of Synthetic Auxins on Avocado Fruit Retention

| Synthetic Auxin | Concentration | Application Timing | Observed Effect on 'Hass' Avocado | Reference |

| 3,5,6-trichloro-2-pyridyloxyacetic acid (TPA) | 50 ppm | Fruit size 40-50 mm | No determinable effect on fruit drop due to low natural drop rate in the study season. Some phytotoxicity observed on new growth, suggesting the concentration may be too high. | [1] |

| (2,4-dichlorophenoxy) acetic acid (2,4-D) | 100 ppm | Full flower | Increased fruit retention and better yields compared to control. | [2] |

| Naphthalene acetic acid (NAA) | 100 ppm | Full flower | Had a fruit thinning effect. | [2] |

Table 2: Application Rates and Effects of this compound (BNOA) in Other Fruit Crops

| Crop | Concentration (ppm) | Application Method & Timing | Observed Effects | Reference(s) |

| Tomato | 25-100 | Foliar spray on flowers during flowering | Promotes fruit setting, increases yield, stimulates ovary expansion. | [3][4] |

| Strawberry, Blackberry | 40-60 | Foliar spray on flowers during early flowering | Promotes fruit set, prevents premature fruit drop. | [5][6] |

| Pineapple, Grapes | 40-60 | Foliar spray on flowers during early flowering | Promotes fruit set, prevents premature fruit drop. | [5][6][7] |

| Mango | 50, 100, 150 | Two foliar sprays prior to flowering at 15-day intervals | Increased fruit DM, sugars, and vitamin content. | [8][9] |

| Apple | 50 | Foliar spray (in combination with GA3 and DPU) | Induced good fruit set. | [10] |

Experimental Protocol: Foliar Application of this compound (BNOA) on Avocado

This protocol outlines a systematic approach to evaluate the efficacy of BNOA in improving fruit set and retention in avocado trees. It is crucial to conduct preliminary trials on a small number of trees to determine the optimal concentration and to monitor for any signs of phytotoxicity.

Materials and Reagents

-

This compound (BNOA), 98% TC or higher purity

-

Ethanol or another suitable solvent to dissolve BNOA

-

Distilled water

-

Wetting agent/surfactant (non-ionic, as per manufacturer's recommendation)

-

Pressurized sprayer (hand-held or backpack)

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Preparation of BNOA Stock Solution (1000 ppm)

-

Weigh 1.0 g of BNOA powder.

-

Dissolve the BNOA in a small amount of ethanol (e.g., 10-20 mL) in a 1 L volumetric flask.

-

Once fully dissolved, bring the volume up to 1 L with distilled water.

-

Store the stock solution in a labeled, sealed container in a cool, dark place.

Preparation of Spray Solutions

Prepare a range of concentrations to identify the optimal dose. Based on the data from other crops and the observed phytotoxicity of another auxin in avocado at 50 ppm, a lower starting range is recommended.

-

Treatment 1 (Control): Water + wetting agent

-

Treatment 2: 10 ppm BNOA + wetting agent

-

Treatment 3: 20 ppm BNOA + wetting agent

-

Treatment 4: 30 ppm BNOA + wetting agent

-

Treatment 5: 40 ppm BNOA + wetting agent

To prepare 1 L of a 10 ppm spray solution from a 1000 ppm stock solution, add 10 mL of the stock solution to a 1 L container and fill with distilled water. Add the recommended amount of wetting agent. Scale the volumes as needed for the number of trees in each treatment group.

Experimental Design and Application

-

Tree Selection: Select healthy, mature avocado trees of the same cultivar (e.g., 'Hass') and similar age and size. A minimum of 5 trees per treatment group is recommended.

-

Timing of Application: Apply the BNOA solutions at the full bloom to early fruit set stage . This is a critical window when significant fruitlet abscission occurs.

-

Application Method:

-

Apply the spray in the early morning or late evening to avoid rapid drying and to enhance absorption.

-

Ensure thorough coverage of the flowers and young fruitlets until runoff.

-

Use a separate, clearly labeled sprayer for each treatment to avoid cross-contamination.

-

Data Collection and Analysis

-

Phytotoxicity Assessment: Visually inspect the treated trees 3, 7, and 14 days after application for any signs of leaf burn, epinasty (downward bending of leaves), or other damage.

-

Fruit Set: At 2-3 weeks post-application, count the number of fruitlets on several marked branches per tree.

-

Fruit Retention: Continue to count the fruit on the marked branches at monthly intervals until harvest.

-

Yield: At harvest, measure the total weight and number of fruits per tree.

-

Fruit Quality: Assess a sample of harvested fruit for size, weight, shape, and any internal disorders.

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Signaling Pathways and Experimental Workflow Diagrams

Auxin Signaling Pathway in Fruit Retention

Caption: Generalized auxin signaling pathway leading to fruit retention.

Experimental Workflow for BNOA Application in Avocado

Caption: Experimental workflow for BNOA application in avocado.

Safety Precautions

-

Always handle BNOA and prepared solutions in a well-ventilated area.

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat, during preparation and application.

-

Follow all safety guidelines provided by the chemical manufacturer.

-

Store chemicals in a secure, designated location.

Conclusion

This protocol provides a framework for the systematic evaluation of this compound as a potential tool to enhance fruit retention and yield in avocado cultivation. Due to the lack of direct research, the proposed concentration range is conservative and emphasizes careful monitoring for phytotoxicity. The successful implementation of this research will contribute valuable knowledge to the avocado industry and may lead to the development of new strategies for improving productivity.

References

- 1. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 2. avocadosource.com [avocadosource.com]

- 3. Pgr Beta-Naphthoxyacetic Acid Bnoa 98%Tc β-Naphthoxyacetic acid BNOA Plant Growth Regulator For Fruit Setting this compound [cbagro.com]

- 4. Effective Agrochemical Tomato Hormone Plant Growth Hormone Bnoa - Bnoa and Plant Growth Regulator Bnoa [planthormones.en.made-in-china.com]

- 5. agreencobio.com [agreencobio.com]

- 6. This compound(BNOA): Plant Growth Regulator Technical Profile – Agricultural chemicals [agrochemic.com]

- 7. Plant Growth Regulator for Fruit Setting this compound, BNOA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. National Mango Database [hortportal.org]

- 10. niab.com [niab.com]

Application Notes and Protocols for Plant Tissue Culture Media Preparation with 2-Naphthoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthoxyacetic acid (NOA), also known as β-Naphthoxyacetic acid (BNOA), is a synthetic plant growth regulator with auxin-like activity.[1] It is widely utilized in plant tissue culture to stimulate morphogenetic responses such as cell elongation, callus proliferation, adventitious root formation, and somatic embryogenesis.[1] Due to its stability and prolonged activity, NOA serves as a reliable alternative to other auxins like Indole-3-acetic acid (IAA) and α-Naphthaleneacetic acid (NAA).[1] Its primary applications include promoting fruit set and preventing premature fruit drop in various crops, including tomatoes, strawberries, and grapes.[2][3] In micropropagation, it is often used in combination with cytokinins to guide plant development.[1]

Chemical and Physical Properties

Proper handling and storage of this compound are crucial for maintaining its efficacy. The key properties are summarized below.

| Property | Value | References |

| Synonyms | β-Naphthoxyacetic acid, BNOA, NOA | [1] |

| CAS Number | 120-23-0 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1][4] |

| Molecular Weight | 202.21 g/mol | [1][4] |

| Appearance | White to beige/grey crystalline powder | [1][4] |

| Purity | ≥97-98% | [1][5] |

| Melting Point | 151-154 °C | [4] |

| Solubility | Low solubility in water. Soluble in ethanol, acetone, dimethyl sulfoxide (DMSO), acetic acid, and diethyl ether. | [1][4][6] |

| Storage | Store at 2–8 °C in a cool, dry place, protected from light and moisture. | [1][4] |

Applications in Plant Tissue Culture

NOA is a versatile auxin used to elicit specific developmental responses in plant explants. The optimal concentration is highly dependent on the plant species and the desired outcome. It is typically used within a concentration range of 0.01 to 10.0 mg/L.[7][8]

| Application | General Concentration Range (mg/L) | Notes | References |

| Callus Induction | 0.1 - 2.0 | Often used in combination with a cytokinin like 6-Benzylaminopurine (BAP) to promote undifferentiated cell growth. Higher auxin-to-cytokinin ratios generally favor callus formation. | [1][9][10] |

| Root Induction | 0.1 - 2.0 | Stimulates the formation of adventitious roots from shoots or calli. Often used alone or with other auxins like IBA for this purpose. | [1][2][4] |

| Somatic Embryogenesis | 0.5 - 2.0 | Can be a component of the medium for inducing somatic embryos from explants. | [1][3] |

| Fruit Set / Prevention of Fruit Drop | 0.1 - 1.0 | Used to enhance fruit development and prevent premature abscission. | [2][4] |

Experimental Protocols

Protocol for 1 mg/mL this compound (NOA) Stock Solution

Due to its low solubility in water, a stock solution of NOA must be prepared using a suitable solvent before adding it to the culture medium.[1] This protocol provides a standard method for preparing a 1 mg/mL stock solution.

Materials:

-

This compound (NOA) powder

-

1 N Sodium Hydroxide (NaOH) or 95% Ethanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Magnetic stirrer and stir bar

-

Sterile filter (0.22 µm) and syringe

-

Sterile storage bottle (amber glass recommended)

Procedure:

-

Weighing: Accurately weigh 100 mg of NOA powder and place it into a 100 mL volumetric flask.

-

Dissolving: Add a small volume (2-3 mL) of 1 N NaOH or 95% ethanol to the flask.[11] Gently swirl or place on a magnetic stirrer until the powder is completely dissolved.

-

Dilution: Once dissolved, slowly add distilled water while stirring to bring the total volume up to the 100 mL mark.[8]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile amber bottle. Heat-labile growth regulators should be filter-sterilized rather than autoclaved.[7][12]

-

Storage: Label the bottle with the name of the solution, concentration (1 mg/mL), preparation date, and store it at 2-8°C.[11] The stock solution can be stored for several months.

Protocol for Murashige and Skoog (MS) Medium with NOA (1 Liter)

This protocol describes the preparation of a standard solid MS medium supplemented with NOA. The final concentration of NOA should be adjusted based on experimental goals.

Materials:

-

MS basal salt mixture (powder or prepared stock solutions)

-

Sucrose (30 g)

-

myo-Inositol (100 mg)

-

Vitamins (as required by specific formulation)

-

NOA stock solution (1 mg/mL)

-

Agar (6-8 g)

-

1 N NaOH and 1 N HCl for pH adjustment

-

Distilled or deionized water

-

1 L beaker or flask

-

pH meter

-

Magnetic stirrer and stir bar

-

Autoclave

Procedure:

-

Water Measurement: Pour approximately 800 mL of distilled water into a 1 L beaker.[13]

-

Component Dissolution: Place the beaker on a magnetic stirrer. While stirring, add the following components one at a time, allowing each to dissolve completely before adding the next:[7]

-

MS basal salt mixture (as per manufacturer's instructions, e.g., 4.4 g/L).

-

myo-Inositol and any other required vitamins.

-

Sucrose (30 g).

-

-

Add Plant Growth Regulator: Add the required volume of the 1 mg/mL NOA stock solution. For example, for a final concentration of 0.5 mg/L, add 0.5 mL of the stock solution.

-

pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using a few drops of 1 N NaOH (to increase pH) or 1 N HCl (to decrease pH).[14][15] This step is critical for nutrient uptake and agar solidification.

-

Final Volume: Add distilled water to bring the final volume to 1 L.

-

Add Gelling Agent: While stirring, slowly add the agar (e.g., 8 g) to the medium. Heat the solution gently on a hot plate to help dissolve the agar.[13][16]

-

Dispensing: Dispense the medium into culture vessels (e.g., test tubes, jars, or flasks).

-

Sterilization: Sterilize the medium by autoclaving at 121°C and 1.03 bar (15 psi) for 15-20 minutes.[14][17] Note that autoclaving can cause some degradation of growth regulators; for highly sensitive experiments, adding filter-sterilized NOA to the autoclaved and cooled medium is recommended.[7][18]

-

Cooling: Allow the medium to cool and solidify in a sterile environment, such as a laminar flow hood.

Visualized Workflows and Pathways

Media Preparation Workflow

The following diagram illustrates the key steps involved in preparing plant tissue culture media supplemented with this compound.

Caption: A step-by-step workflow for preparing NOA stock solution and the final culture medium.

Simplified Auxin Signaling Pathway

This compound, as a synthetic auxin, is perceived by the cell and initiates a signaling cascade that alters gene expression, leading to physiological responses like cell division and differentiation.

Caption: The core mechanism of auxin action, leading to changes in gene expression.

Safety and Hazard Information

This compound is classified as harmful and an irritant. Users should adhere to standard laboratory safety procedures.

-

Hazard Classification (GHS):

-

Precautionary Statements:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

References

- 1. plantbiotec.com [plantbiotec.com]

- 2. This compound BNOA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 3. This compound | 120-23-0 [chemicalbook.com]

- 4. You are being redirected... [bio-world.com]

- 5. This compound (NOA) [himedialabs.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]

- 8. phytotechlab.com [phytotechlab.com]

- 9. Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration from calluses of grapes | OENO One [oeno-one.eu]

- 10. Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phytotechlab.com [phytotechlab.com]

- 12. plantcelltechnology.com [plantcelltechnology.com]

- 13. plantcelltechnology.com [plantcelltechnology.com]

- 14. dnrcollege.org [dnrcollege.org]

- 15. labassociates.com [labassociates.com]

- 16. scribd.com [scribd.com]

- 17. labassociates.com [labassociates.com]

- 18. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

Application Notes and Protocols for Callus Induction in Oryza sativa using 2-Naphthoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Callus induction is a critical step in the in vitro propagation and genetic manipulation of plants. In Oryza sativa (rice), the formation of callus, an undifferentiated mass of cells, is typically initiated from explants such as mature seeds, embryos, or leaf segments when cultured on a nutrient medium supplemented with plant growth regulators. Auxins are the primary class of hormones responsible for inducing callus formation.

While 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA) are the most extensively studied and utilized auxins for callus induction in rice, other synthetic auxins like 2-Naphthoxyacetic acid (BNOA) can also be employed. Due to a lack of extensive research on BNOA for this specific application in Oryza sativa, the following protocols and data provide a foundational methodology. Researchers should consider the provided information as a starting point and optimize the concentration of this compound empirically to achieve the desired callus induction efficiency and morphology.

The general principle involves the exogenous application of auxin, which triggers a signaling cascade within the plant cells. This pathway ultimately leads to the re-entry of differentiated cells into the cell cycle and subsequent proliferation to form callus. The auxin signaling pathway involves the perception of auxin by receptor proteins, leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes, which in turn regulate cell division and differentiation.

Comparative Data on Auxin Effects on Callus Induction in Oryza sativa

Table 1: Effect of 2,4-D Concentration on Callus Induction from Mature Seeds of Oryza sativa

| Oryza sativa Variety | Basal Medium | 2,4-D Concentration (mg/L) | Callus Induction Frequency (%) | Reference |

| Malaysian Upland Rice (Panderas) | MS | 3.0 | 90 | [1] |

| Indica Rice (RD43) | MS | 4.0 | 100 | [2] |

| Himalayan Rice (SR4) | MS | 3.0 | 96 | [3] |

| Malaysian Wetland Rice (MR220-CL2) | MS | 3.0 | 94 | [4] |

Table 2: Effect of Combined Auxins on Callus Induction from Mature Seeds of Oryza sativa

| Oryza sativa Variety | Basal Medium | 2,4-D Concentration (mg/L) | NAA Concentration (mg/L) | Callus Induction Frequency (%) | Reference |

| Malaysian Upland Rice (Panderas) | MS | 3.0 | 2.0 | 90 | [1] |

| Jow Haw Rice | NB | 3.0 | 1.0 | 90-100 | [5] |

| Himalayan Rice (SR4) | MS | 2.5 | 3.5 | 53.33 | [3] |

Experimental Protocols

This protocol provides a general methodology for callus induction in Oryza sativa using a synthetic auxin like this compound. The concentrations provided are typical starting points for optimization.

1. Explant Preparation and Sterilization

-

Explant Source: Mature seeds of Oryza sativa.

-

Procedure:

-

Dehusk the mature rice seeds manually.

-

Wash the dehusked seeds under running tap water for 10-15 minutes.

-

In a laminar flow hood, immerse the seeds in 70% (v/v) ethanol for 1 minute.

-

Decant the ethanol and immerse the seeds in a 20% (v/v) solution of commercial bleach (containing ~5.25% sodium hypochlorite) with a few drops of Tween-20 for 30 minutes with gentle agitation.

-

Rinse the seeds 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

-

Dry the sterilized seeds on sterile filter paper.

-

2. Callus Induction Medium

-

Basal Medium: Murashige and Skoog (MS) medium or N6 medium.

-

Supplements:

-

Sucrose: 30 g/L

-

This compound: 0.5, 1.0, 2.0, 3.0, 4.0 mg/L (for optimization)

-

Gelling agent: Agar (7-8 g/L) or Phytagel (2-3 g/L)

-

-

Preparation:

-

Dissolve the basal medium powder and sucrose in distilled water.

-

Add the desired concentration of this compound from a stock solution.

-

Adjust the pH of the medium to 5.8 using 1N NaOH or 1N HCl.

-

Add the gelling agent and heat the medium until the agar/phytagel is completely dissolved.

-

Dispense the medium into sterile culture vessels (e.g., Petri dishes or test tubes).

-

Autoclave the medium at 121°C for 15-20 minutes.

-

3. Inoculation and Incubation

-

Procedure:

-

Aseptically place the sterilized seeds onto the surface of the prepared callus induction medium.

-

Seal the culture vessels with parafilm.

-

Incubate the cultures in the dark at 25 ± 2°C.

-

-

Observation:

-

Observe the cultures periodically for signs of callus formation, which typically initiates from the scutellum of the embryo.

-

Callus should be visible within 2-4 weeks.

-

4. Subculture

-

Procedure:

-

Once the callus reaches a suitable size (approximately 1-2 cm in diameter), carefully excise it from the original explant.

-

Transfer the callus to fresh callus induction medium.

-

Subculture every 3-4 weeks to promote proliferation and maintain viability.

-

Visualizations

Caption: Experimental workflow for callus induction in Oryza sativa.

References

- 1. Transcriptional activation of auxin biosynthesis drives developmental reprogramming of differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Varying Auxin Levels Induce Distinct Pluripotent States in Callus Cells [frontiersin.org]

- 4. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Application Notes and Protocols: Synergistic Effects of 2-Naphthoxyacetic Acid with Other Auxins

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Naphthoxyacetic acid (BNOA or NOA) is a synthetic plant growth regulator with auxin-like activity.[1] It is utilized in agriculture and plant tissue culture to promote fruit set, stimulate fruit enlargement, and encourage adventitious root formation.[2][3] Like other auxins, BNOA influences cell division and elongation.[3] While effective on its own, BNOA can exhibit synergistic effects when combined with other auxins, such as indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), and α-naphthaleneacetic acid (NAA). Synergy in this context refers to the combined effect of two or more auxins being greater than the sum of their individual effects.[2] Understanding and leveraging these synergistic interactions can lead to the development of more effective protocols for plant propagation, crop yield enhancement, and in vitro morphogenesis. These application notes provide an overview of the synergistic effects of BNOA with other auxins and detailed protocols for their evaluation.

Data Presentation: Synergistic Effects on Rooting and Fruit Set

The following tables summarize quantitative data from studies on the synergistic effects of auxin combinations on rooting and the individual effects of auxins on fruit set. While direct comprehensive studies on BNOA synergy are limited, the data from other auxin combinations provide a strong comparative framework.

Table 1: Synergistic Effect of IBA and NAA on Rooting of Ornamental Cuttings

| Plant Species | Auxin Treatment (ppm) | Rooting Percentage (%) | Number of Roots per Cutting | Root Length (cm) | Reference |

| Rose | NAA 250 + IBA 250 | 95.33 | - | - | [1] |

| IBA 250 | <95.33 | - | - | [1] | |

| African Marigold | IBA 150 + NAA 150 | - | 58.79 | 5.51 | [1] |

| NAA 200 | - | - | 4.6 | [1] | |

| Thunbergia grandiflora | IBA 2000 + NAA 2000 | 63.73 | - | - | [1] |

| IBA 1500 + NAA 1500 | <63.73 | - | - | [1] |

Data presented as reported in the review by Priyanka et al. (2020), summarizing various studies.

Table 2: Effect of IBA, NAA, and their Combination on Rooting of Malay Apple (Syzygium malaccense) Cuttings

| Treatment (ppm w/w) | Rooting Percentage (%) | Number of Roots per Cutting |

| Control | 25.0 | 0.4 |

| 2000 IBA | 79.2 | 3.2 |

| 4000 IBA | 100.0 | 7.1 |

| 2000 NAA | 100.0 | 25.5 |

| 4000 NAA | 100.0 | 17.8 |

| 1000 IBA + 1000 NAA | 100.0 | 16.8 |

| 2000 IBA + 2000 NAA | 100.0 | 9.8 |

Adapted from Yusnita et al. (2018).[4][5]

Table 3: Synergistic Effect of NAA and IBA on in Vitro Root Induction in Sugarcane (Variety YT-53)